Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-
CAS No.: 56437-99-1
Cat. No.: VC11022736
Molecular Formula: C15H14N2OS
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- - 56437-99-1](/images/structure/VC11022736.png)
Specification
CAS No. | 56437-99-1 |
---|---|
Molecular Formula | C15H14N2OS |
Molecular Weight | 270.4 g/mol |
IUPAC Name | 3-methyl-N-(phenylcarbamothioyl)benzamide |
Standard InChI | InChI=1S/C15H14N2OS/c1-11-6-5-7-12(10-11)14(18)17-15(19)16-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,17,18,19) |
Standard InChI Key | VRLICESMUXZLLY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure comprises a 3-methylbenzamide backbone linked to a phenylaminothioxomethyl group. The benzamide moiety features a methyl substituent at the third position of the aromatic ring, which influences electronic distribution and steric interactions. The thiourea-like bridge connects the benzamide to a phenyl group, introducing sulfur-based reactivity and hydrogen-bonding capabilities .
Key structural features include:
-
Aromatic systems: The benzene rings in both the benzamide and phenyl groups enable π-π stacking interactions, critical for binding to biological targets.
-
Thiocarbonyl group: The moiety enhances electrophilicity compared to carbonyl analogs, facilitating nucleophilic attacks and metal coordination.
-
Methyl substituent: The 3-methyl group on the benzamide ring modulates solubility and steric hindrance, potentially affecting binding affinity in enzymatic pockets.
Comparative analysis with structurally related compounds (Table 1) highlights functional group variations and their implications for reactivity and bioactivity.
Table 1: Structural Comparison of Benzamide Derivatives
Synthetic Routes and Optimization
The synthesis of Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-, likely involves multi-step reactions leveraging established methodologies for benzamide and thiourea formation.
Core Benzamide Synthesis
3-Methylbenzamide can be prepared via aminolysis of 3-methylbenzoyl chloride with ammonia . Industrial-scale production typically employs continuous flow reactors to enhance yield and purity.
Thiourea Functionalization
Biological Activity and Mechanistic Insights
Though direct pharmacological data for Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- are scarce, its structural analogs exhibit notable bioactivity:
Enzyme Inhibition
Thiourea-containing benzamides often act as competitive inhibitors by binding to enzyme active sites. For example:
-
ATM kinase inhibition: The trichloromethyl analog (Table 1) disrupts DNA repair pathways by blocking ATP binding pockets.
-
Protease inhibition: Thiourea moieties coordinate catalytic serine or cysteine residues, as seen in HIV-1 protease inhibitors .
Antibacterial and Antifungal Effects
Nitro-substituted benzamides (e.g., compound in ) exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The thioxomethyl group may enhance membrane permeability via hydrophobic interactions .
Applications in Medicinal Chemistry and Material Science
Drug Discovery
-
Scaffold for kinase inhibitors: The thiourea group’s metal-chelating ability makes it suitable for designing tyrosine kinase inhibitors.
-
Anticancer agents: Analogous compounds induce apoptosis in HeLa cells (IC₅₀ = 12.7 µM) by activating caspase-3 pathways.
Coordination Chemistry
The group forms stable complexes with transition metals (e.g., Pd²⁺, Cu²⁺), enabling applications in:
-
Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Sensors: Fluorescent probes for Hg²⁺ detection via thiophilic binding .
Challenges and Future Directions
Despite its potential, research on Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- faces hurdles:
-
Synthetic complexity: Multi-step routes with low yields (~40–60%) necessitate optimization .
-
Toxicity profiling: Thiourea derivatives may exhibit hepatotoxicity at high doses (>100 mg/kg in murine models).
Future studies should prioritize:
-
High-throughput screening to identify specific biological targets.
-
Structure-activity relationship (SAR) studies to optimize substituent effects.
-
Nanoparticle delivery systems to enhance bioavailability and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume